MTS-5-Glucose
Description
Overview of Methanethiosulfonate (B1239399) (MTS) Chemistry in Chemical Biology
Methanethiosulfonate (MTS) reagents are a class of compounds renowned for their highly specific reactivity towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. nih.govacs.orgnih.gov This specificity is a cornerstone of their utility in chemical biology, allowing for the precise labeling and modification of proteins at engineered cysteine residues. acs.orgacs.org The reaction between an MTS reagent and a thiol group results in the formation of a disulfide bond, a linkage that is stable under physiological conditions but can be reversed with the addition of reducing agents like dithiothreitol (B142953) (DTT). nih.gov This reversible nature adds a layer of control to experiments, allowing for the removal of the modification if required. nih.gov
The general reaction can be depicted as:
Protein-SH + CH₃-S-SO₂-R → Protein-S-S-R + CH₃-SO₂H
This reaction is typically rapid and can be carried out under mild conditions, making it suitable for use with sensitive biological molecules. nih.gov The versatility of MTS chemistry is further enhanced by the ability to attach various functional groups (R) to the methanethiosulfonate core, including fluorophores, spin labels, and, in the case of this article, carbohydrates. nih.gov
The Significance of Carbohydrate Conjugates in Molecular Probing
Carbohydrates, or glycans, are fundamental to a vast array of biological processes. core.ac.uk They adorn the surfaces of cells and proteins, mediating crucial events such as cell-cell recognition, immune responses, and signal transduction. core.ac.uk The specific interactions between carbohydrates and proteins, such as lectins and transporters, are central to many physiological and pathological states.
Attaching carbohydrates to other molecules to create carbohydrate conjugates, or glycoconjugates, has become a vital strategy in molecular probing. mdpi.com These probes can be used to:
Identify and characterize carbohydrate-binding proteins: By using a labeled carbohydrate, researchers can detect and isolate proteins that specifically recognize that sugar. unmc.edu
Investigate the function of glycosylation: Attaching a specific glycan to a protein can help to understand the role of that sugar in the protein's stability, activity, and interactions. acs.org
Target specific cells or tissues: Since different cell types display unique carbohydrate profiles on their surface, glycoconjugates can be designed to target specific cells for imaging or therapeutic delivery. researchgate.net
Rationale for the Development of MTS-5-Glucose as a Bioconjugate Reagent
The development of this compound is a logical and powerful convergence of MTS chemistry and the biological significance of glucose. Glucose is a primary energy source for most living organisms and its transport into cells is tightly regulated by a family of proteins known as glucose transporters (GLUTs). unmc.edunih.gov The GLUT family, particularly GLUT1 which is highly expressed in erythrocytes and the blood-brain barrier, plays a critical role in cellular metabolism. nih.govyoutube.com
This compound was rationally designed to be a highly specific probe for studying glucose transporters and other glucose-binding proteins. The "5" in its name signifies that the methanethiosulfonate group is attached to the 5-position of the glucose molecule via a thioether linkage, replacing the ring oxygen atom. semanticscholar.orgrsc.org This specific placement is crucial, as studies have shown that 5-thio-D-glucose, the precursor to this compound, is recognized and transported by glucose transporters. nih.gov
The rationale for its development can be summarized as follows:
Target Specificity: The glucose moiety acts as a targeting domain, directing the reagent to the binding sites of glucose transporters and other glucose-interacting proteins.
Covalent Labeling: The MTS group provides the reactive handle for forming a stable, yet reversible, disulfide bond with a cysteine residue introduced at a specific site within the target protein. acs.org
Probing Structure and Function: By labeling specific sites within a glucose transporter with this compound, researchers can gain insights into the structure of the glucose-binding pocket and the conformational changes that occur during glucose transport. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O8S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |
InChI Key |
UHSWDDMEGXWJSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Mts 5 Glucose
Chemical Synthesis of 2-(α-D-Glucopyranosyl)ethyl Methanethiosulfonate (B1239399)
The chemical synthesis of MTS-5-Glucose can be logically approached in three main stages: the formation of a glycosidic bond to install the ethyl linker, the introduction of the methanethiosulfonate group, and the final deprotection and purification of the target molecule.
Glycosylation Reactions for Intermediates
The initial and most critical step in the synthesis of this compound is the stereoselective formation of the α-glycosidic linkage between a glucose donor and a suitable 2-carbon aglycon. A common strategy involves the use of a protected glucose derivative and an alcohol, such as 2-bromoethanol (B42945) or 2-chloroethanol, which will serve as the ethyl linker.
One of the most established methods for glycosylation is the Koenigs-Knorr reaction . nih.gov In this approach, a per-O-acetylated glucosyl bromide, such as acetobromoglucose, is reacted with the alcohol in the presence of a promoter, typically a silver salt like silver carbonate (Ag₂CO₃). nih.gov The neighboring group participation of the acetyl group at the C-2 position of the glucose ring generally favors the formation of the 1,2-trans product, which in the case of glucose would be the β-anomer. To achieve the desired α-anomer, modifications to this method or alternative strategies are necessary.
Another powerful glycosylation method is the use of glycosyl trichloroacetimidates . This method, developed by Richard R. Schmidt, involves the activation of a trichloroacetimidate (B1259523) donor with a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). youtube.comnih.gov The stereochemical outcome of this reaction can be influenced by the choice of solvent and the protecting groups on the sugar.
A more direct approach is the Fischer glycosidation , which involves reacting the unprotected glucose with an excess of the alcohol under acidic catalysis. researchgate.net However, this method typically yields a mixture of α and β anomers, as well as pyranoside and furanoside forms, necessitating challenging separation procedures. researchgate.net
For the synthesis of an α-glucoside, a plausible intermediate would be 2-hydroxyethyl α-D-glucopyranoside. This can be synthesized through various methods, including the reaction of acetobromoglucose with 2-bromoethanol followed by subsequent de-bromination and de-acetylation.
Table 1: Comparison of Glycosylation Strategies for the Synthesis of 2-hydroxyethyl α-D-glucopyranoside Intermediate
| Method | Glycosyl Donor | Aglycon | Promoter/Catalyst | Typical Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Koenigs-Knorr | Acetobromoglucose | 2-Bromoethanol | Silver Carbonate | β-selective | Requires subsequent conversion to α-anomer if β is not desired. |
| Schmidt Glycosylation | Per-O-acetylated glucosyl trichloroacetimidate | 2-Bromoethanol | TMSOTf | Can be tuned for α or β | Solvent and protecting groups influence stereochemistry. youtube.comnih.gov |
Introduction of the Methanethiosulfonate Moiety
Once the 2-hydroxyethyl α-D-glucopyranoside intermediate is obtained (with other hydroxyl groups on the glucose ring protected), the next step is the introduction of the methanethiosulfonate group. This is typically a two-step process. First, the primary alcohol of the ethyl linker is converted into a good leaving group, commonly a sulfonate ester like a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine. organic-chemistry.org
Following the formation of the tosylate or mesylate, a nucleophilic substitution with a methanethiosulfonate salt, such as potassium methanethiosulfonate, would yield the protected this compound. Alternatively, the hydroxyl group can be converted to a thiol, which is then reacted to form the methanethiosulfonate. However, direct conversion from a sulfonate ester is often more straightforward.
A direct conversion of the alcohol to the methanethiosulfonate is also possible, though less common. This might involve reacting the alcohol with methanesulfenyl chloride followed by oxidation, or other specialized reagents.
Deprotection and Purification Methodologies
The final step in the chemical synthesis is the removal of the protecting groups from the glucose hydroxyls. Acetyl groups are commonly used for protection in carbohydrate synthesis and can be removed under basic conditions. nih.gov A widely used method is the Zemplén deacetylation , which employs a catalytic amount of sodium methoxide (B1231860) in methanol. nih.gov This reaction is generally clean and efficient. nih.gov
Alternatively, enzymatic deprotection using lipases can offer a milder and sometimes more selective method for deacetylation. researchgate.net For instance, Amano lipase (B570770) A from Aspergillus niger has been shown to effectively catalyze the complete deprotection of peracetylated α-glycopyranosides. researchgate.net
After deprotection, the crude product must be purified. Due to the high polarity and water solubility of this compound, purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often a suitable method for purifying such polar compounds. Given that MTS reagents can be sensitive to hydrolysis, purification steps should be performed under controlled pH and temperature conditions. ttuhsc.eduinterchim.fr
Advanced Synthetic Approaches and Chemoenzymatic Modifications
To overcome some of the challenges of traditional chemical synthesis, such as the need for extensive protection-deprotection steps and the control of stereoselectivity, chemoenzymatic approaches have gained prominence. ucdavis.edunih.gov
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. ucdavis.edu For the synthesis of this compound, one could envision a pathway where a glycosyltransferase is used to form the α-glycosidic bond. Glycosyltransferases are enzymes that catalyze the formation of glycosidic linkages with high regio- and stereoselectivity, often obviating the need for protecting groups on the sugar. youtube.comnih.gov
A potential chemoenzymatic route could involve:
Enzymatic synthesis of a sugar nucleotide donor, such as UDP-glucose, from glucose-1-phosphate. youtube.com
A glycosyltransferase-catalyzed reaction between the sugar nucleotide and a suitable acceptor, like a derivative of 2-bromoethanol.
Chemical conversion of the bromoethyl glucoside intermediate to the final this compound, as described in section 2.1.2.
Another advanced approach involves the use of engineered enzymes. For example, a glycoside oxidase could be engineered to selectively oxidize a specific hydroxyl group on a protected glucose derivative, allowing for regioselective functionalization. rsc.org
Characterization of Synthetic Intermediates and Final Products
The structural verification of the synthetic intermediates and the final this compound product is crucial. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of carbohydrates and their derivatives. nih.govpharmtech.comcreative-biostructure.comresearchgate.net
¹H NMR provides information on the anomeric configuration through the coupling constant of the anomeric proton (H-1). For an α-glucopyranoside, a smaller coupling constant (J₁,₂ ≈ 3-4 Hz) is expected compared to a β-anomer (J₁,₂ ≈ 7-8 Hz). researchgate.net The chemical shifts of the protons on the ethyl linker and the methyl group of the methanethiosulfonate moiety would also be diagnostic.
¹³C NMR confirms the number and types of carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration. researchgate.net
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals unambiguously by establishing connectivity. creative-biostructure.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govpharmtech.com Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like glycosides. researchgate.net
Table 2: Expected Spectroscopic Data for the Characterization of this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Anomeric proton (H-1) signal with a coupling constant (J₁,₂) of approximately 3-4 Hz, confirming the α-configuration. - Signals corresponding to the glucopyranosyl ring protons. - Multiplets for the two methylene (B1212753) groups of the ethyl linker. - A singlet for the methyl protons of the methanethiosulfonate group. |
| ¹³C NMR | - Anomeric carbon (C-1) signal in the region typical for α-glucosides. - Signals for the other five carbons of the glucose ring. - Signals for the two carbons of the ethyl linker. - A signal for the methyl carbon of the methanethiosulfonate group. |
| HRMS (ESI) | - A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺ or [M+Na]⁺). |
| FT-IR | - Broad O-H stretching band from the glucose hydroxyls. - C-H stretching bands. - S=O stretching bands from the methanethiosulfonate group. - C-O stretching bands of the glycosidic linkage. |
Molecular Mechanisms of Action of Mts 5 Glucose
Covalent Modification of Cysteine Residues via Disulfide Exchange
MTS-5-Glucose functions by targeting and covalently modifying cysteine residues within proteins. This modification occurs through a disulfide exchange mechanism, a process where the methanethiosulfonate (B1239399) (MTS) group of this compound reacts with the thiol (-SH) group of a cysteine residue. The reaction results in the formation of a stable mixed disulfide bond between the protein's cysteine and the MTS moiety of the reagent, while releasing a sulfinic acid byproduct. This process is characterized by a high intrinsic reactivity, with rates on the order of 105 M-1 sec-1 ttuhsc.edu. The reaction is specific for thiols and can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT) ttuhsc.edu. This method is considered favorable compared to traditional reagents like iodoacetates and maleimides due to its facility in stoichiometrically alkanethiolating cysteine residues under mild conditions ttuhsc.edu.
Specificity and Selectivity in Protein Bioconjugation
The specificity of this compound in protein bioconjugation is primarily dictated by the presence of accessible cysteine residues within the target protein. By introducing specific cysteine residues through site-directed mutagenesis, researchers can precisely control where this compound attaches ttuhsc.edu. The glucose moiety may also play a role in targeting or influencing the reagent's behavior, although its primary function in this context is typically related to the chemical modification rather than specific biological targeting unless further conjugated to targeting ligands researchgate.net. The reactivity of MTS reagents can be modulated by the surrounding protein environment, where slower modification rates might indicate that a cysteine residue is partially buried or located in a crevice ttuhsc.edu.
Influence of Molecular Structure on Reactivity and Accessibility
The molecular structure of this compound, comprising the MTS group and the glucose moiety, influences its reactivity and accessibility. The MTS group is the reactive center responsible for the disulfide exchange with cysteine thiols ttuhsc.edu. The glucose component, while not directly participating in the covalent bond formation, can affect the reagent's solubility, its interaction with the protein surface, and potentially its cellular uptake if it were to be delivered intracellularly researchgate.net. The accessibility of the cysteine residue to the this compound molecule is a critical factor; residues located on the protein's surface are generally more accessible and react faster than those buried within the protein structure ttuhsc.edu.
Cellular Permeability and Intracellular Delivery Considerations
While this compound is primarily used for extracellular protein modification or in vitro studies, its potential for intracellular delivery is influenced by its structure. The glucose moiety might suggest a role in cellular uptake, potentially via glucose transporters, though direct evidence for this compound utilizing such pathways is not explicitly detailed in the provided search results. However, studies on related conjugates indicate that while a mitochondrial targeting sequence (MTS) peptide alone may show poor cellular uptake, combining it with a cell-penetrating peptide (CPP) can significantly improve both cellular uptake and intracellular delivery researchgate.net. This suggests that for intracellular applications, this compound might require conjugation to a CPP to enhance its ability to cross cell membranes researchgate.netmdpi.com.
Computational Modeling of this compound Interactions with Target Proteins
Computational modeling plays a vital role in understanding the interactions of MTS reagents, including this compound, with target proteins. Techniques such as molecular dynamics simulations and docking can predict how these reagents bind to and react with specific cysteine residues nih.govnih.govuni-regensburg.detum.de. These models can help elucidate the factors influencing reactivity, such as the accessibility of cysteine residues and the local protein environment ttuhsc.edunih.gov. Incorporating MTS spin-labels or chemical modifiers into computational models is a recognized approach for studying protein structure and function nih.gov. Such simulations can provide insights into the conformational changes induced by MTS modification and help rationalize observed experimental data, such as altered protein gating in ion channels ttuhsc.edusemanticscholar.org.
Applications of Mts 5 Glucose in Biochemical and Biophysical Research
Probing Protein Structure and Conformational Dynamics
The ability to label specific sites on a protein is crucial for understanding its three-dimensional structure and how that structure changes during its function.
Site-Selective Labeling of Recombinant Proteins
The primary application of an MTS-based reagent is the covalent modification of cysteine residues. Through site-directed mutagenesis, a researcher can introduce a cysteine at a specific location in a recombinant protein that is otherwise devoid of surface-accessible cysteines. The addition of MTS-5-Glucose would, in theory, lead to the formation of a disulfide bond between the sulfur atom of the MTS reagent and the sulfur atom of the cysteine side chain. The glucose moiety would ideally guide the reagent to a glucose-binding pocket, enhancing the specificity of the labeling reaction. This targeted labeling would be invaluable for introducing probes, such as fluorophores or spin labels, to a precise location within a protein.
Real-Time Monitoring of Protein Conformational Changes
Once a protein is labeled with a suitable probe via the this compound linker, any subsequent conformational changes in the protein could be monitored in real time. For instance, if a fluorescent probe were attached, changes in the local environment of the probe due to protein movement would result in a change in the fluorescence signal. This approach could be used to study the dynamics of substrate binding or the allosteric regulation of enzymes. While various techniques exist for monitoring protein conformational changes, the use of a glucose-targeted reagent could offer unique advantages for studying glucose-binding proteins.
Elucidation of Membrane Protein Topology and Accessibility
Determining the arrangement of a protein within a biological membrane is a significant challenge in structural biology.
Cysteine Accessibility Mapping (SCAM) Techniques
SCAM is a powerful technique used to map the regions of a membrane protein that are exposed to the aqueous environment. This is achieved by systematically replacing residues with cysteines and then testing their reactivity with membrane-impermeant thiol-modifying reagents. A reagent like this compound, due to its hydrophilic glucose component, would be expected to be membrane-impermeant. Therefore, it could be used to probe the accessibility of engineered cysteines on the extracellular or intracellular loops of a membrane protein, helping to define its transmembrane topology.
Analysis of Transmembrane Potential Effects on Accessibility
The accessibility of certain residues within a membrane protein can be influenced by the transmembrane electrical potential. By applying SCAM techniques with a charged or polar reagent under different voltage-clamp conditions, researchers can gain insights into how the protein's conformation responds to changes in the membrane potential. While this has been demonstrated with other MTS reagents, the specific use of this compound in this context has not been reported.
Functional Modulation and Characterization of Ion Channels and Transporters
Beyond simply mapping structure, cysteine-modifying reagents can be used to alter the function of proteins, providing insights into their mechanisms.
Investigating Enzyme and Receptor Function through Covalent Modification
This compound, or N-(β-D-glucopyranosyl)-N′-[(2-methanethiosulfonyl)ethyl]urea, is a valuable tool in the study of protein structure and function, particularly for enzymes and receptors. scbt.comnih.gov It belongs to the family of methanethiosulfonate (B1239399) (MTS) reagents, which are sulfhydryl-reactive compounds that specifically and rapidly form a disulfide bond with cysteine residues under mild conditions. scbt.com This covalent modification is a cornerstone of the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique used to map the structure of proteins and probe the function of specific residues. scbt.comresearchgate.net
The SCAM methodology involves genetically engineering a protein to introduce a cysteine residue at a specific position. The protein is then exposed to an MTS reagent. scbt.com If the cysteine is accessible to the reagent, a covalent modification will occur. Researchers can monitor the effect of this modification on the protein's function, such as enzymatic activity or ion channel conductance. researchgate.net This provides crucial information about the local environment of the modified residue, including its accessibility and its role in the protein's mechanism. scbt.com
A significant advantage of this compound is its structure. As a neutral molecule with a bulky, hydrophilic glucose headgroup, it can be used to probe the dimensions and properties of channels and binding pockets. researchgate.netnih.gov Unlike charged MTS reagents which can be influenced by the electrostatic environment, the neutral character of this compound allows for probing based more purely on steric and hydrophilic interactions.
A key research finding illustrating this application comes from studies on the anthrax toxin protective antigen (PA) channel. In one study, researchers investigated the translocation of the lethal factor N-terminal domain (LFn) through the (PA₆₃)₇ channel. To confirm that LFn passes through the channel's lumen, they created a mutant version of the channel with a cysteine introduced into its lining (PA₆₃G323C). When these channels were treated with this compound, the bulky sugar molecule was covalently attached to the cysteine, projecting into the channel's pathway. This modification dramatically slowed the rate of LFn translocation through the channel. nih.gov The fact that the bulky glucose group impeded but did not completely block translocation provided strong evidence that the pathway for the protein is through the channel's lumen and offered insights into the physical constraints of the channel itself. nih.gov
The table below summarizes the findings of this key experiment.
| Experimental Setup | Observation | Conclusion |
| Control: Native (PA₆₃)₇ channel + LFn | Normal translocation (unblocking) rate observed. | Establishes baseline channel function. |
| Experiment: PA₆₃G323C mutant channel reacted with this compound, then exposed to LFn | The rate of LFn unblocking the channel was dramatically slowed. nih.gov | The attached glucose group physically hinders the passage of LFn, confirming that translocation occurs through the channel lumen. nih.gov |
This type of covalent modification study allows researchers to deduce structure-function relationships in complex protein machinery that are difficult to probe by other means. The functional consequence of attaching the glucose moiety provides direct evidence for the role of the modified region. researchgate.net
Development of Novel Glycosylated Probes for Biological Systems
The unique structure of this compound, combining a cysteine-reactive group with a glucose molecule, positions it as a foundational compound for the development of novel glycosylated probes. nih.gov Glycosylation is a critical post-translational modification that mediates a vast array of biological processes, including cell adhesion, immune recognition, and protein stability. youtube.com Probes that can mimic or interact with these systems are of great interest in glycobiology. nih.govyoutube.com
The core concept is to use the glucose moiety as a targeting element. Many proteins, such as glucose transporters and enzymes like glycogen (B147801) phosphorylase, have specific binding sites for glucose. nih.govmdpi.com By attaching a reactive or reporter group via a linker, as in this compound, a probe can be directed to these specific sites.
Research into related N-glucopyranosyl compounds has demonstrated the viability of this approach. For instance, various N-(β-d-glucopyranosyl)-urea and N-(β-d-glucopyranosyl)-carboxamide derivatives have been synthesized and evaluated as inhibitors for glycogen phosphorylase, a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. nih.govmdpi.com These studies have shown that the glucose portion of the molecule anchors the inhibitor to the enzyme's catalytic site, while modifications to the other parts of the molecule can fine-tune binding affinity and specificity. nih.govmdpi.com
The development of such probes involves several key considerations:
Target Specificity: The sugar component is chosen to target a specific class of protein (e.g., glucose for glucose-binding proteins).
Reporter/Effector Function: The non-sugar part of the probe can be a reactive group for covalent labeling (like the methanethiosulfonate in this compound), a fluorescent tag for imaging, or a group that modulates the target's function.
Linker Chemistry: The linker connecting the sugar and the functional group must be designed to allow for proper orientation and interaction with the target protein.
The table below outlines the conceptual design of glycosylated probes based on the this compound scaffold.
| Probe Component | Function | Example from this compound | Potential Variations for Novel Probes |
| Targeting Moiety | Binds to a specific site on a biological molecule. | β-D-glucose | Mannose, Galactose, or other monosaccharides; Oligosaccharides |
| Linker | Connects the targeting and functional groups. | Ethyl urea | Polyethylene glycol (PEG), alkyl chains, or other chemical spacers |
| Functional Group | Interacts with the target to produce a signal or effect. | Methanethiosulfonate (MTS) | Fluorophores (e.g., Fluorescein, Rhodamine), Biotin, Photo-crosslinkers |
By modifying each of these components, a diverse library of glycosylated probes can be created from the basic structure of this compound. These novel probes could be used to label specific glucose-binding proteins on the cell surface, visualize glucose transporter activity in real-time, or identify new proteins that interact with carbohydrates, thereby advancing our understanding of the complex roles of sugars in biology.
Methodological Considerations and Experimental Design for Mts 5 Glucose Utilization
Optimization of Reaction Conditions for Protein Labeling
The success of protein modification with MTS-5-Glucose is fundamentally dependent on the conditions under which the labeling reaction is performed. Key factors include the relative concentrations of the reactants, the choice of buffer system, and the pH of the reaction medium.
The covalent labeling of a protein's cysteine residue by this compound is a bimolecular reaction. The rate of this reaction is directly influenced by the concentrations of both the protein and the MTS reagent. To achieve efficient and near-complete labeling, the this compound reagent is typically used in molar excess relative to the concentration of the reactive cysteine thiol. nih.gov This stoichiometric imbalance drives the reaction equilibrium towards the formation of the disulfide-linked product.
The optimal molar ratio can vary depending on the specific protein, the accessibility of the cysteine residue, and the reaction time. It is common practice to perform pilot experiments to determine the minimal excess of this compound required for complete modification, thereby minimizing potential off-target effects and simplifying subsequent purification steps. For instance, a starting point for optimization might involve using a 10-fold molar excess of the MTS reagent. nih.gov
Table 1: Conceptual Overview of Reaction Efficiency as a Function of Molar Ratio This table illustrates the theoretical relationship between the molar excess of this compound and the extent of protein labeling over a fixed time period. Actual results will vary based on the specific protein and reaction conditions.
| Molar Ratio (this compound : Protein) | Theoretical Reaction Completion | Considerations |
|---|---|---|
| 1:1 | Low to Moderate | Reaction may be slow and incomplete, highly dependent on thiol accessibility. |
| 5:1 | Moderate to High | Often sufficient for accessible thiols, balances efficiency with reagent use. |
| 10:1 | High to Very High | A common starting point for ensuring near-quantitative labeling. nih.gov |
| >20:1 | Very High / Complete | Used for less reactive or sterically hindered cysteines, but increases the need to remove excess reagent. |
The choice of buffer and, critically, the reaction pH are paramount for successful labeling. The reaction between the MTS reagent and a cysteine residue requires the cysteine's thiol group to be in its deprotonated, nucleophilic thiolate (R-S⁻) form. The pKa of a typical cysteine thiol in a protein is approximately 8.5. Therefore, performing the reaction at a pH above this value increases the concentration of the reactive thiolate anion, thereby accelerating the rate of modification. For example, successful glycosylation of subtilisin B. lentus (SBL) cysteine mutants with a protected MTS-glucose reagent was achieved at a pH of 9.5. ox.ac.uk
However, the stability of both the protein and the this compound reagent must be considered. While a higher pH increases the reaction rate, excessively alkaline conditions can lead to protein denaturation or hydrolysis of the MTS reagent. Dextrose solutions themselves are most stable at a slightly acidic pH (around 4), with decomposition rates increasing in both strongly acidic and alkaline conditions. nist.gov Therefore, a compromise must be found. The optimal pH is one that maximizes the labeling rate while maintaining the integrity of all components. The buffering agent itself should also be non-nucleophilic to avoid reacting with the MTS reagent.
Table 2: Common Biological Buffers and Their Effective pH Ranges
| Buffer | Effective pH Range | Notes for MTS Labeling |
|---|---|---|
| Phosphate (PBS) | 6.5 - 7.5 | Commonly used, but may be suboptimal for MTS reactions requiring higher pH for thiol deprotonation. researchgate.net |
| HEPES | 7.0 - 8.0 | Good choice for reactions near neutral pH, but may not be sufficiently basic. |
| Tris | 7.5 - 9.0 | Often suitable as its buffering range covers the pKa of cysteine. However, the primary amine can be reactive. |
| CHES | 8.6 - 10.0 | An excellent candidate for MTS labeling as it buffers well in the optimal pH range for thiolate formation (e.g., pH 9.5). ox.ac.uk |
Strategies for Mitigating Non-Specific Interactions
The primary basis for the specificity of this compound is the high reactivity of the methanethiosulfonate (B1239399) group towards cysteine thiols compared to other amino acid side chains. ox.ac.uk However, non-specific interactions or labeling can occur under certain circumstances. If a protein contains multiple native cysteine residues, the MTS reagent may react with them indiscriminately, leading to a heterogeneous product.
The most effective strategy to ensure site-specificity is to use a protein variant that contains only a single reactive cysteine residue at the desired labeling position. ox.ac.uk This is typically achieved through site-directed mutagenesis, where any unwanted native cysteines are mutated to a non-reactive amino acid (e.g., alanine or serine), and a cysteine is introduced at the target site.
In cases where modifying the native protein is not feasible, chemical protection strategies can be employed. This involves pre-treating the protein with a reversible or irreversible thiol-blocking agent to cap the more exposed or reactive native cysteines. For instance, reagents like N-ethylmaleimide (NEM) can be used to decrease background labeling by reacting with accessible thiols before the specific labeling reaction is initiated. researchgate.net
Table 3: Summary of Strategies to Ensure Labeling Specificity
| Strategy | Principle | Advantages | Limitations |
|---|---|---|---|
| Site-Directed Mutagenesis | Engineer the protein to have a single, strategically placed cysteine residue. ox.ac.uk | Provides the highest degree of specificity; allows labeling at virtually any desired site. | Requires protein expression and purification; may not be suitable for all proteins. |
| Chemical Blocking | Use of reagents (e.g., NEM) to cap unwanted, highly reactive cysteines prior to labeling. researchgate.net | Can be applied to native proteins without re-engineering. | May be difficult to achieve selective blocking if cysteine reactivities are similar. |
| Kinetic Control | Exploit differences in the accessibility and reactivity of various cysteines by using short reaction times or limiting reagent concentration. | Simple to implement. | Often results in incomplete labeling and heterogeneous products. |
Analytical Techniques for Detecting and Quantifying Protein Modification
Confirming the successful and specific attachment of this compound to the target protein is a critical validation step. Several analytical techniques are commonly employed to verify the outcome of the labeling reaction.
The most definitive method is mass spectrometry (MS). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) can precisely measure the molecular weight of the protein before and after the reaction. A successful modification will result in a mass increase corresponding to the molecular weight of the attached glucose-MTS moiety (minus the departing methanethiosulfonate group). nih.gov This method confirms the covalent nature of the bond and can be used to assess the homogeneity of the product.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is another valuable tool. While the mass change from a single glucose molecule may not be large enough to cause a discernible shift in the protein's migration, the technique is essential for assessing the purity of the labeled protein and confirming the absence of significant degradation or aggregation. In some cases, specific carbohydrate-staining protocols can be used on the gel or subsequent blot to visualize the glycosylated protein directly.
Integration with Site-Directed Mutagenesis for Targeted Studies
The true power of this compound as a molecular tool is realized when it is combined with site-directed mutagenesis. ox.ac.uk This combination provides a versatile method for creating semi-synthetic neoglycoproteins with precisely controlled sites of glycosylation. ox.ac.uk Natural glycoproteins often exist as a complex mixture of "glycoforms," which complicates the study of how a specific glycan at a specific site influences protein function. ox.ac.uk
The integrated strategy circumvents this problem by allowing researchers to dictate both the location and the nature of the attached glycan. ox.ac.uk The process involves:
Selection of a Target Site: A specific amino acid residue on the protein surface is chosen for modification.
Site-Directed Mutagenesis: The gene encoding the protein is altered to replace the codon for the native amino acid with a codon for cysteine. springernature.comnih.gov If other cysteines are present, they are typically mutated to a non-reactive residue to ensure specificity.
Protein Expression and Purification: The engineered protein variant is produced and purified.
Chemical Glycosylation: The unique cysteine residue is then specifically targeted for reaction with this compound under optimized conditions.
This approach has been successfully used to prepare pure, singly-glycosylated protein variants, enabling detailed investigation into the structure-activity relationships of glycosylation and its role in protein stability, folding, and biological recognition events. ox.ac.uk
Future Perspectives and Innovations in Mts 5 Glucose Research
Design and Synthesis of Next-Generation Glycosyl Methanethiosulfonate (B1239399) Probes
The design and synthesis of next-generation glycosyl methanethiosulfonate (MTS) probes are centered on enhancing their specificity, versatility, and reporting capabilities. Building upon existing synthetic strategies for glycosyl MTS reagents, future probes are envisioned to incorporate a variety of functionalities to address specific biological questions.
One promising direction is the development of "smart" probes that respond to their local environment. This could involve the incorporation of environmentally sensitive fluorophores whose spectral properties change upon binding to a target protein or in response to alterations in the cellular microenvironment, such as pH or redox state. Furthermore, the synthesis of bifunctional probes, containing both the reactive MTS group and a secondary reactive handle, would enable multi-step labeling and pull-down experiments, facilitating the identification of protein binding partners and the characterization of protein complexes.
The synthesis of these advanced probes will likely involve multi-step chemical syntheses. For instance, the generation of azide-labeled UDP-N-acetylglucosamine has been achieved in a one-step enzymatic synthesis, which can then be incorporated into peptidoglycan precursors for fluorescent labeling via click chemistry nih.gov. Similar chemoenzymatic strategies could be adapted for the synthesis of complex MTS-5-Glucose derivatives. The core synthetic challenge lies in the selective modification of the glucose scaffold without compromising its recognition by target proteins.
Key areas for innovation in the design of next-generation this compound probes include:
Photo-activatable Probes: Incorporation of photolabile protecting groups would allow for precise spatial and temporal control over the labeling reaction, enabling the study of protein dynamics in living cells with high resolution.
Bioorthogonal Functionalities: The introduction of bioorthogonal handles, such as alkynes or azides, would permit the attachment of a wide range of reporter molecules (e.g., fluorophores, biotin) in a highly specific manner within a complex biological milieu.
Isotopically Labeled Probes: The synthesis of this compound probes containing stable isotopes (e.g., ¹³C, ¹⁵N) would be invaluable for mass spectrometry-based proteomics and metabolomics studies, allowing for the quantitative analysis of protein-ligand interactions and metabolic fluxes.
| Probe Type | Potential Functionality | Synthetic Approach | Application |
| Environmentally Sensitive | Fluorophores responsive to polarity or pH | Covalent attachment of solvatochromic or pH-sensitive dyes | Probing conformational changes in transporters upon substrate binding |
| Bifunctional | Secondary reactive group (e.g., alkyne, azide) | Multi-step organic synthesis | Pull-down assays to identify interacting proteins |
| Photo-activatable | Photolabile protecting groups on the MTS moiety | Introduction of photocleavable groups | Spatiotemporally controlled labeling of proteins in live cells |
| Isotopically Labeled | ¹³C or ¹⁵N incorporation into the glucose ring | Synthesis from isotopically enriched starting materials | Quantitative mass spectrometry-based proteomics |
Advanced Spectroscopic and Imaging Applications of this compound Derivatives
The development of fluorescently tagged this compound derivatives opens up a plethora of opportunities for advanced spectroscopic and imaging applications to visualize and quantify glucose transport and metabolism in real-time and at the single-cell level. These probes can overcome some of the limitations associated with traditional radiolabeled glucose analogs, offering higher spatial and temporal resolution.
Fluorescent this compound probes can be designed by attaching various fluorophores to the glucose molecule. The choice of fluorophore is critical and depends on the specific application, considering factors such as brightness, photostability, and spectral properties. For instance, fluorophores like 7-nitro-1,2,3-benzadiazole (NBD) and cyanine dyes (e.g., Cy5.5) have been successfully used to label glucose and other sugars for cellular imaging nih.govmdpi.com. A key consideration in the design of these probes is that the attached fluorophore should not significantly interfere with the recognition and transport of the glucose analog by its target proteins nih.gov.
Advanced imaging techniques that can be employed with fluorescent this compound derivatives include:
Confocal Microscopy: This technique allows for the visualization of probe uptake and subcellular localization with high resolution, providing insights into the distribution of glucose transporters and the fate of glucose within the cell.
Fluorescence Resonance Energy Transfer (FRET): By labeling both the transporter and an this compound probe with a FRET pair of fluorophores, it is possible to study the dynamics of their interaction and conformational changes in the transporter during the transport cycle.
Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) can be used to visualize the localization of individual transporter proteins and their interactions with this compound probes at the nanoscale.
Mid-Infrared (Mid-IR) Spectroscopy: This label-free technique can be used for the direct determination of glucose concentrations in biological samples bohrium.comalife-robotics.co.jpnih.gov. While not directly an application of a derivative, it represents an advanced spectroscopic method where this compound could be used as a specific competitor to probe the binding sites of transporters.
The data obtained from these imaging and spectroscopic studies will provide unprecedented details about the mechanisms of glucose transport and its regulation in both physiological and pathological conditions.
| Spectroscopic/Imaging Technique | Information Gained | Potential Application with this compound |
| Confocal Fluorescence Microscopy | Subcellular localization of the probe | Visualizing the uptake of this compound via specific transporters in cancer cells. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity and interaction between labeled molecules | Studying the conformational changes of a glucose transporter upon binding of this compound. |
| Super-Resolution Microscopy | High-resolution localization of single molecules | Mapping the distribution of glucose transporters on the cell surface at the nanoscale. |
| Mid-Infrared (Mid-IR) Spectroscopy | Quantitative analysis of glucose concentration | Investigating the competitive binding of this compound to transporters in a label-free manner. |
Expansion of Target Proteins and Biological Systems for Investigation
While initial studies with this compound may have focused on specific, well-characterized glucose transporters, there is significant potential to expand its application to a broader range of target proteins and biological systems. The diverse family of glucose transporters, including both the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs), presents numerous opportunities for investigation study.comnih.govyoutube.com.
Expanding Target Proteins:
GLUT Isoforms: The human genome encodes 14 different GLUT isoforms, each with distinct tissue distribution, substrate specificity, and kinetic properties youtube.com. This compound could be a valuable tool to dissect the specific roles of these isoforms in various physiological processes. For example, GLUT5 is a fructose-specific transporter that is overexpressed in certain cancers, making it an attractive therapeutic target nih.govnih.govyoutube.com. This compound analogs could be designed to probe the structure and function of GLUT5.
SGLT Family: The SGLT family of transporters is responsible for the active transport of glucose against its concentration gradient, playing a crucial role in glucose reabsorption in the kidney and absorption in the intestine nih.govnih.gov. This compound could be used to investigate the mechanism of these transporters and to screen for inhibitors that could be developed as drugs for diabetes.
Other Sugar-Binding Proteins: Beyond transporters, this compound could be used to probe other proteins that interact with glucose, such as enzymes involved in glycolysis and the pentose phosphate pathway, as well as regulatory proteins that sense glucose levels.
Investigating Diverse Biological Systems:
Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. This compound and its derivatives can be used to study the role of specific glucose transporters in cancer cell proliferation and survival, and to identify new targets for anti-cancer therapies nih.gov.
Diabetes and Metabolic Disorders: Dysregulation of glucose transport is a hallmark of diabetes. This compound can be employed to study the mechanisms of insulin resistance and to investigate the effects of anti-diabetic drugs on glucose transporter function.
Neurobiology: The brain is highly dependent on glucose as an energy source. Fluorescent this compound analogs could be used to image glucose uptake in neurons and glial cells, providing insights into brain metabolism in health and disease, such as in neurodegenerative disorders and epilepsy wikipedia.org.
Infectious Diseases: Pathogenic microorganisms often rely on host glucose for their survival. This compound could be used to study glucose uptake mechanisms in pathogens, potentially leading to the development of new antimicrobial agents.
The application of multi-omics approaches, combining genomics, proteomics, and metabolomics, will be crucial in these expanded investigations to provide a comprehensive understanding of the complex biological processes involved nih.govnih.gov.
Potential for High-Throughput Screening in Mechanistic Studies
The unique properties of this compound make it a promising tool for the development of high-throughput screening (HTS) assays to facilitate mechanistic studies and drug discovery. HTS allows for the rapid testing of large libraries of compounds, making it an efficient approach for identifying modulators of protein function ucsf.eduyoutube.comnih.gov.
Applications of this compound in HTS:
Inhibitor Screening: HTS assays can be designed to identify small molecules that inhibit the binding of this compound to its target transporter. Such assays could utilize fluorescently labeled this compound, where a decrease in fluorescence signal upon displacement by a competing inhibitor would indicate a positive hit. This approach has been successfully used to screen for inhibitors of other enzymes, such as fucosyltransferases nih.gov.
Mechanistic Studies of Transporters: By systematically varying the substrate concentration and measuring the rate of this compound labeling, it is possible to determine the kinetic parameters of a transporter in a high-throughput manner. This would enable the rapid characterization of mutant transporters and the investigation of the effects of different lipids or allosteric modulators on transporter function.
Identifying Novel Glycosyltransferases: A biphasic HTS assay has been developed to identify novel glycosides by separating the polar glycoside product from the unreacted aglycone nih.gov. A similar principle could be applied using this compound as a donor substrate to screen for novel glycosyltransferases.
The development of automated HTS platforms, often utilizing robotic liquid handling and sensitive plate readers, is essential for performing these screens on a large scale youtube.comnih.govmdpi.com. Mass spectrometry-based HTS is also emerging as a powerful label-free method for drug discovery and can be adapted for screening compounds that modulate the activity of glucose transporters nih.govembopress.org.
| HTS Application | Assay Principle | Potential Outcome |
| Inhibitor Screening | Competitive binding assay with fluorescent this compound | Identification of novel inhibitors of glucose transporters for therapeutic development. |
| Kinetic Analysis | Measurement of labeling rate at varying substrate concentrations | Rapid determination of kinetic parameters for wild-type and mutant transporters. |
| Enzyme Discovery | Detection of a modified this compound product | Discovery of novel enzymes that utilize glucose as a substrate. |
| Cell-Based Assays | Measuring uptake of a fluorescent this compound derivative in cells | Screening for compounds that modulate glucose uptake in a cellular context. |
The integration of this compound into HTS platforms will undoubtedly accelerate research into the fundamental mechanisms of glucose transport and metabolism, and will provide a powerful engine for the discovery of new therapeutic agents targeting these critical biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
